Physicochemical properties of 3-Chloro-5-fluoro-2-methoxyphenol
Physicochemical properties of 3-Chloro-5-fluoro-2-methoxyphenol
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-fluoro-2-methoxyphenol
Introduction
3-Chloro-5-fluoro-2-methoxyphenol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group on the phenol ring, imparts a distinct set of physicochemical properties that are crucial for its handling, reactivity, and biological activity. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
A foundational understanding of a molecule begins with its identity and structure.
| Identifier | Value |
| IUPAC Name | 3-Chloro-5-fluoro-2-methoxyphenol |
| CAS Number | 1783971-79-8[1] |
| Molecular Formula | C₇H₆ClFO₂ |
| Molecular Weight | 176.57 g/mol [2] |
| Canonical SMILES | COC1=C(C=C(C=C1F)O)Cl |
The structure of 3-Chloro-5-fluoro-2-methoxyphenol is characterized by a benzene ring substituted with five groups: a hydroxyl group (-OH), a methoxy group (-OCH₃), a chlorine atom (-Cl), a fluorine atom (-F), and a hydrogen atom. The relative positions of these substituents are critical in determining the molecule's electronic properties, acidity, and potential for intermolecular interactions.
Tabulated Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-Chloro-5-fluoro-2-methoxyphenol. It is important to note that while some data for this specific molecule is available, other values may be estimated based on the properties of structurally similar compounds.
| Property | Value | Experimental Protocol |
| Melting Point | Data not available | Capillary Method[3][4] |
| Boiling Point | Data not available | Distillation or Micro-reflux Method[5][6][7][8] |
| Solubility | Data not available | Shake-Flask Method or Evaporation Method[9][10][11][12][13][14] |
| pKa (Acid Dissociation Constant) | Data not available | Spectrophotometric or Potentiometric Titration[9][15][16][17] |
Experimental Protocols for Physicochemical Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 3-Chloro-5-fluoro-2-methoxyphenol.
Melting Point Determination (Capillary Method)
The melting point is a fundamental physical property that provides an indication of a compound's purity.[18][19] Pure crystalline compounds typically exhibit a sharp melting range of 1-2°C.[18]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to a height of 2-3 mm.[4]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.[3]
-
Heating: Heat the sample rapidly to about 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[4]
-
Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Caption: Workflow for Micro Boiling Point Determination.
Solubility Determination (Shake-Flask Method)
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. [11][14] Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle, or centrifuge the mixture.
-
Analysis: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved solute using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
Caption: Workflow for Solubility Determination.
pKa Determination (Spectrophotometric Method)
The pKa is a measure of the acidity of a compound. For phenols, it reflects the ease with which the hydroxyl proton is donated. Spectrophotometric methods are particularly useful for compounds with a chromophore that changes upon ionization. [15] Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values.
-
Sample Preparation: Dissolve a small, constant amount of the compound in each buffer solution.
-
UV-Vis Spectroscopy: Measure the UV-Vis absorbance spectrum of each solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the ionized and unionized forms have different absorbances) against the pH. The inflection point of the resulting sigmoid curve corresponds to the pKa. [9]
Caption: Workflow for Spectrophotometric pKa Determination.
Spectroscopic Properties
Spectroscopic data is essential for the structural elucidation and confirmation of 3-Chloro-5-fluoro-2-methoxyphenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the chloro, fluoro, and methoxy substituents. [20]The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration. [21][22]Its position can be confirmed by a D₂O shake experiment. [22]* ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be affected by the electron-donating and -withdrawing nature of the substituents. [23]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group and is broadened due to hydrogen bonding. [24][25]* C-H Stretch (Aromatic): Peaks are expected around 3000-3100 cm⁻¹. [25]* C=C Stretch (Aromatic): Strong absorptions in the 1400-1600 cm⁻¹ region are indicative of the benzene ring. [24][25]* C-O Stretch: Bands corresponding to the phenol and methoxy C-O bonds will be present. [25]* C-Cl and C-F Stretches: Absorptions for these bonds will also be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For halogenated phenols, fragmentation can involve the loss of carbon monoxide (CO) or a halogen atom. [26]The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Safety and Handling
Conclusion
The physicochemical properties of 3-Chloro-5-fluoro-2-methoxyphenol are integral to its potential applications. This guide has outlined the key properties and provided detailed, field-proven methodologies for their determination. A thorough experimental characterization of this compound is essential for any research or development activities.
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